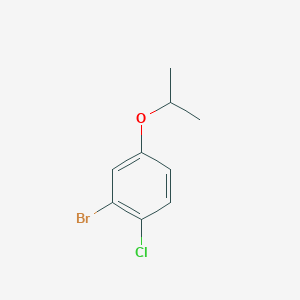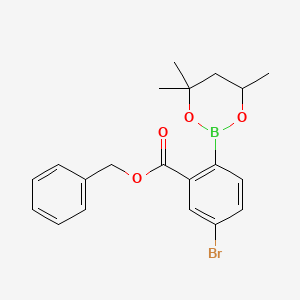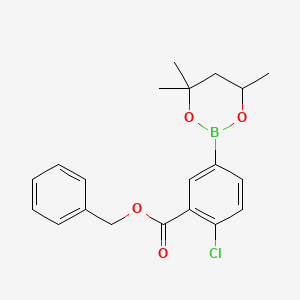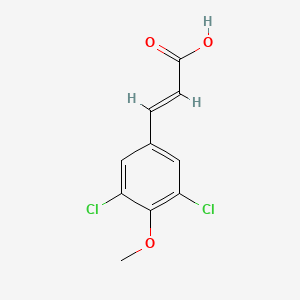
2-Bromo-1-chloro-4-isopropoxybenzene
説明
2-Bromo-1-chloro-4-isopropoxybenzene is a compound with the molecular weight of 249.53 . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C9H10BrClO . The Inchi Code is 1S/C9H10BrClO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, similar compounds, such as bromochlorobenzenes, have been known to undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is a liquid in its physical form . It has a molecular weight of 249.53 .科学的研究の応用
2-Bromo-1-chloro-4-isopropoxybenzeneloro-4-isopropoxybenzene is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it is a versatile intermediate for the synthesis of a wide range of organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, this compound is used in the synthesis of a variety of other compounds, such as polymers, surfactants, and catalysts.
作用機序
The mechanism of action of 2-Bromo-1-chloro-4-isopropoxybenzeneloro-4-isopropoxybenzene is dependent on the reaction in which it is used. In the Williamson ether synthesis, the reaction is believed to proceed through an SN2 mechanism, where the alkyl halide displaces the alkoxide. In the Sandmeyer reaction, the reaction is believed to proceed through a radical mechanism, where the halide is oxidized to form a radical, which then reacts with the alkoxide. In the Grignard reaction, the reaction is believed to proceed through a nucleophilic substitution mechanism, where the Grignard reagent acts as a nucleophile and displaces the halide. Finally, in the Friedel-Crafts reaction, the reaction is believed to proceed through an electrophilic addition mechanism, where the electrophilic carbon of the benzene ring is attacked by the halide.
Biochemical and Physiological Effects
2-Bromo-1-chloro-4-isopropoxybenzeneloro-4-isopropoxybenzene is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and is not believed to have any adverse effects on humans or other organisms.
実験室実験の利点と制限
The main advantage of using 2-Bromo-1-chloro-4-isopropoxybenzeneloro-4-isopropoxybenzene in laboratory experiments is that it is a versatile intermediate for the synthesis of a wide range of organic compounds. Additionally, it is a relatively inexpensive compound, making it a cost-effective reagent. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low boiling point, which can make it difficult to use in some reactions. Additionally, it is a flammable liquid, and should be handled with care.
将来の方向性
There are a number of potential future directions for the use of 2-Bromo-1-chloro-4-isopropoxybenzeneloro-4-isopropoxybenzene. For example, it could be used in the synthesis of polymers, surfactants, and catalysts. Additionally, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Finally, it could be used as a reagent in organic synthesis, as it is a versatile intermediate for the synthesis of a wide range of organic compounds.
合成法
2-Bromo-1-chloro-4-isopropoxybenzeneloro-4-isopropoxybenzene can be synthesized via a variety of methods. The most commonly used method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. This reaction produces an ether, which can then be further reacted to form 2-Bromo-1-chloro-4-isopropoxybenzeneloro-4-isopropoxybenzene. Other methods of synthesis include the Sandmeyer reaction, the Grignard reaction, and the Friedel-Crafts reaction.
Safety and Hazards
特性
IUPAC Name |
2-bromo-1-chloro-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNRHIXYWKPIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266479 | |
| Record name | 2-Bromo-1-chloro-4-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201849-20-9 | |
| Record name | 2-Bromo-1-chloro-4-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-chloro-4-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327896.png)
![tert-Butyl 2-{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6327903.png)
![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6327911.png)
![tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327912.png)

![Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride](/img/structure/B6327947.png)
![8-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327970.png)
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327978.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6327986.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327999.png)

![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328010.png)